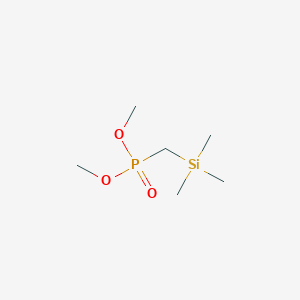

Dimethyl trimethylsilylmethylphosphonate

Description

Contextual Significance of Organophosphorus Chemistry and Silylphosphonates

Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a vast and significant branch of chemical science. numberanalytics.com These compounds are integral to various fields, serving as pesticides, flame retardants, plasticizers, and crucial intermediates in medicinal chemistry. numberanalytics.comnrochemistry.com Phosphorus, located in group 15 of the periodic table like nitrogen, shares some similar properties, yet its ability to exist in various oxidation states and coordination numbers gives rise to a diverse range of reactive compounds. numberanalytics.comresearchgate.net Among these, phosphonates, which are esters of phosphonic acid with the general formula RP(=O)(OR')₂, are a prominent class. numberanalytics.com They are noted for their applications in areas ranging from agriculture (e.g., glyphosate) to medicine (e.g., bisphosphonates for osteoporosis treatment). numberanalytics.com

Silylphosphonates are a sub-class of phosphonates that incorporate a silicon atom, typically as a silyl (B83357) ether or a silicon-carbon bond. This combination of phosphorus and silicon chemistry imparts unique properties and reactivity to the molecule. For instance, silyl phosphonates have been utilized as effective stabilizing agents for polydiorganosiloxanes, which are used in the production of silicone rubbers and resins. wikipedia.org The introduction of a silyl group, such as the trimethylsilyl (B98337) group in dimethyl trimethylsilylmethylphosphonate, can enhance solubility in nonpolar solvents and provide steric bulk, influencing the stereochemical outcome of reactions. conicet.gov.ar

Historical Development and Initial Discoveries of this compound as a Reagent

The development of phosphonate (B1237965) reagents, including this compound, is intrinsically linked to the evolution of the Horner-Wadsworth-Emmons (HWE) reaction. In 1958, Leopold Horner reported a modification of the Wittig reaction using phosphine (B1218219) oxide-stabilized carbanions. organic-chemistry.org This was further refined by William S. Wadsworth and William D. Emmons in 1961, who utilized phosphonate-stabilized carbanions, establishing what is now known as the HWE reaction. numberanalytics.com This reaction involves the olefination of aldehydes and ketones to form alkenes, often with high E-selectivity. conicet.gov.arresearchgate.net

The HWE reaction's utility spurred the development of a wide array of phosphonate reagents with tailored reactivity. This compound emerged in this context as a reagent for specific applications within olefination chemistry. While the precise first synthesis is not readily documented in seminal publications, its use as a reagent is a logical extension of the foundational work on the HWE reaction. More recent studies continue to explore its utility, for example, in novel one-pot, three-component coupling reactions, demonstrating its ongoing relevance in contemporary organic synthesis. researchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₇O₃PSi |

| Molecular Weight | 196.26 g/mol |

| CAS Number | 13433-42-6 |

| Appearance | Colorless to yellow liquid |

| Boiling Point | 111-114 °C at 21.5 mmHg |

| Density | 1.024 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.435 |

| SMILES | COP(=O)(CSi(C)C)OC |

| InChI Key | QBHFBIHXALNDCB-UHFFFAOYSA-N |

Note: The data in this table is compiled from various chemical suppliers and databases. fishersci.com

Structure

3D Structure

Properties

IUPAC Name |

dimethoxyphosphorylmethyl(trimethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17O3PSi/c1-8-10(7,9-2)6-11(3,4)5/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHFBIHXALNDCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C[Si](C)(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O3PSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401762 | |

| Record name | Dimethyl trimethylsilylmethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13433-42-6 | |

| Record name | Dimethyl trimethylsilylmethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trimethylsilylmethylphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyl Trimethylsilylmethylphosphonate and Its Precursors

General Synthetic Strategies for α-Silylated Methylphosphonates

The introduction of a silicon-containing group at the α-position of a methylphosphonate (B1257008) core can be achieved through several strategic approaches. These methods primarily involve either the functionalization of a pre-existing phosphonate (B1237965) or the construction of the phosphonate moiety onto a silylated precursor.

Functionalization of Phosphonate Precursors with Trimethylsilyl (B98337) Groups

A common and effective method for the synthesis of α-silylated phosphonates is the Michaelis-Arbuzov reaction. organic-chemistry.orgwikipedia.orgjk-sci.com This reaction involves the treatment of a trialkyl phosphite (B83602) with an appropriate haloalkylsilane. In the case of Dimethyl trimethylsilylmethylphosphonate, trimethyl phosphite is reacted with (chloromethyl)trimethylsilane. The reaction proceeds via a nucleophilic attack of the phosphorus atom on the electrophilic carbon of the (chloromethyl)trimethylsilane, leading to the formation of a phosphonium (B103445) salt intermediate. Subsequent dealkylation of this intermediate by the displaced halide ion yields the desired phosphonate product. wikipedia.org The general mechanism for the Michaelis-Arbuzov reaction is depicted below:

Reaction Mechanism: Michaelis-Arbuzov Reaction wikipedia.org

Nucleophilic Attack: The trivalent phosphorus of the trialkyl phosphite attacks the alkyl halide, displacing the halide and forming a phosphonium salt.

Dealkylation: The displaced halide ion then attacks one of the alkyl groups on the phosphonium salt, resulting in the formation of the final phosphonate ester and an alkyl halide byproduct.

The efficiency of the Arbuzov reaction can be influenced by the reactivity of the alkyl halide, with the general trend being RI > RBr > RCl. jk-sci.com For less reactive halides, the reaction may require elevated temperatures to proceed at a reasonable rate. wikipedia.org

Another approach involves the use of silyl (B83357) phosphites, such as tris(trimethylsilyl)phosphite, in a variation known as the Silyl-Arbuzov reaction. nih.gov This method offers an alternative route to phosphonates and can be advantageous in certain synthetic contexts.

Generation of Lithiated α-(Trimethylsilyl)methylphosphonate Intermediates

The generation of carbanions α to the phosphorus atom provides a powerful tool for carbon-carbon bond formation. Lithiated α-(trimethylsilyl)methylphosphonate intermediates are particularly useful reagents in organic synthesis. These intermediates are typically prepared by deprotonation of this compound using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). mdpi.com The presence of the trimethylsilyl group is thought to stabilize the resulting carbanion.

The lithiated species can then react with a variety of electrophiles, allowing for the introduction of diverse functional groups at the α-position. This strategy is central to many of the derivatization methods discussed later in this article.

Detailed Preparation Methods

While general strategies provide a framework, specific laboratory procedures offer practical insights into the synthesis of these compounds.

Chlorotrimethylsilane Phosphonoalkylation via Lithium Diisopropylamide (LDA)

The use of LDA allows for the generation of a nucleophilic phosphonate carbanion, which can then be alkylated. A general procedure for the synthesis of α-alkylated phosphonates involves the deprotonation of a starting phosphonate with LDA at low temperatures, followed by the addition of an alkyl halide. While specific details for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the reverse process, where the lithiated α-(trimethylsilyl)methylphosphonate is used as a nucleophile, is well-established. mdpi.com

Stereoselective Synthesis Approaches for Phosphonate Derivatives

The development of stereoselective methods for the synthesis of chiral phosphonates is an active area of research, as the stereochemistry at the α-carbon can significantly influence the biological activity and physical properties of the resulting molecules. Several strategies have been explored for the stereoselective synthesis of phosphonate derivatives, which could potentially be adapted for α-silylated systems.

One approach involves the use of chiral auxiliaries or catalysts in the key bond-forming reactions. For instance, enantioselective synthesis of α-aminophosphonates has been achieved through the addition of phosphites to chiral imines or by using chiral catalysts. nih.gov Another strategy involves the stereoselective reduction of α-ketophosphonates. While not directly applied to this compound in the reviewed literature, these principles form the basis for developing enantioselective routes to this and related compounds. The stereoselective synthesis of silicon-stereogenic optically active silylboranes has also been reported, which can serve as precursors to chiral silyl nucleophiles. chemrxiv.org

Derivatization Strategies of this compound

This compound is a versatile intermediate that can be transformed into a variety of other useful compounds. A primary strategy for its derivatization involves the generation of its α-lithiated species, which then serves as a potent nucleophile.

One of the most significant applications of lithiated α-(trimethylsilyl)methylphosphonate is in the synthesis of β-ketophosphonates. The reaction of this lithiated intermediate with esters provides a direct route to β-ketophosphonates, which are key precursors for the Horner-Wadsworth-Emmons olefination reaction. This method has been shown to be highly chemoselective.

Furthermore, the lithiated species can react with a range of other electrophiles, including aldehydes and ketones, to afford β-hydroxyphosphonates. These can be further transformed, for example, by oxidation to the corresponding β-ketophosphonates. The reaction with imines can lead to the formation of β-aminophosphonates.

The following table summarizes some of the key derivatization reactions of this compound:

| Reactant | Reagent(s) | Product Type | Ref. |

| This compound | 1. LDA; 2. Ester (R'COOR'') | β-Ketophosphonate | |

| This compound | 1. LDA; 2. Aldehyde (R'CHO) | β-Hydroxyphosphonate | |

| This compound | 1. LDA; 2. Ketone (R'R''CO) | β-Hydroxyphosphonate | |

| This compound | 1. LDA; 2. Imine (R'CH=NR'') | β-Aminophosphonate |

Alkylation and Silylation Reactions

Alkylation and silylation are fundamental transformations for constructing the this compound framework. These can be achieved either through a concerted reaction that forms the P-C bond or via a stepwise process involving the generation of a carbanion followed by electrophilic silylation.

One of the most established methods for creating the phosphorus-carbon bond required for phosphonates is the Michaelis-Arbuzov reaction. researchgate.netnih.gov This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide. researchgate.net For the synthesis of this compound, this translates to the reaction of trimethyl phosphite with (chloromethyl)trimethylsilane. The reaction proceeds via an intermediate phosphonium salt, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product and a methyl halide byproduct. researchgate.net Elevated temperatures are often required to drive the reaction to completion. organic-chemistry.org

An alternative and highly effective strategy involves the generation of a carbanion from a phosphonate precursor, followed by alkylation with a silylating agent. The precursor, Dimethyl methylphosphonate (DMMP), can be deprotonated at the α-carbon position using a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. This generates a highly reactive, boron-stabilized carbanion intermediate. nih.gov This nucleophilic carbanion is then quenched with an electrophilic silylating agent, typically trimethylsilyl chloride (TMSCl), to afford the desired this compound. This method offers a versatile route to various α-substituted phosphonates. nih.govorganic-chemistry.org

| Method | Phosphorus Reagent | Alkylating/Silylating Agent | Base/Catalyst | Solvent | Typical Conditions | Yield |

|---|---|---|---|---|---|---|

| Michaelis-Arbuzov Reaction | Trimethyl phosphite | (Chloromethyl)trimethylsilane | None (Thermal) or Lewis Acid (e.g., InBr3) organic-chemistry.org | Neat or high-boiling solvent | 120-160°C, several hours researchgate.net | Good to Excellent organic-chemistry.org |

| Carbanion Alkylation | Dimethyl methylphosphonate | Trimethylsilyl chloride (TMSCl) | n-Butyllithium (n-BuLi) or LDA | Tetrahydrofuran (THF) | -78°C to room temperature | High |

Oxidation and Sulfenylation Reactions

While not primary routes for the direct synthesis of this compound, oxidation and sulfenylation reactions are important for the functionalization of phosphonate precursors and related derivatives. These methods demonstrate the versatility of the phosphonate carbanion intermediate.

Sulfenylation provides a pathway to introduce a sulfur moiety at the α-position of a phosphonate. Similar to the silylation described previously, the process begins with the deprotonation of Dimethyl methylphosphonate (DMMP) using a strong base to form the nucleophilic carbanion. This carbanion can then react with an electrophilic sulfur reagent, such as diphenyl disulfide (PhSSPh). This reaction yields an α-(phenylthio)methylphosphonate, effectively installing a thioether group adjacent to the phosphorus atom.

The resulting α-thioether can subsequently undergo oxidation. The oxidation of α-hydroxyphosphonates to α-ketophosphonates is a well-documented transformation in phosphonate chemistry. nih.govmdpi.com In the context of the sulfenylated product, the sulfur atom can be selectively oxidized using common oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. Depending on the stoichiometry and reaction conditions, the oxidation can produce either the corresponding α-sulfinylphosphonate (a sulfoxide) or, with further oxidation, the α-sulfonylphosphonate (a sulfone). These transformations are valuable for modifying the electronic properties and reactivity of the phosphonate for further synthetic applications. nih.gov However, these oxidative pathways are generally employed to create other functionalized phosphonates rather than being steps toward silylated analogs. The catalytic oxidative decomposition of DMMP itself is a known process, but this leads to degradation rather than synthesis. mdpi.com

| Reaction Type | Substrate | Reagent | Base/Catalyst | Product | Typical Conditions |

|---|---|---|---|---|---|

| Sulfenylation | Dimethyl methylphosphonate | Diphenyl disulfide | n-Butyllithium (n-BuLi) | Dimethyl (phenylthiomethyl)phosphonate | THF, -78°C to room temperature |

| Oxidation | Dimethyl (phenylthiomethyl)phosphonate | m-Chloroperoxybenzoic acid (m-CPBA) | None | Dimethyl (phenylsulfinylmethyl)phosphonate | Dichloromethane (DCM), 0°C to room temperature |

Elucidation of Reaction Mechanisms Involving Dimethyl Trimethylsilylmethylphosphonate

Mechanism of Phosphorus Ylide Formation

The key to the reactivity of dimethyl trimethylsilylmethylphosphonate lies in its ability to form a phosphorus ylide, a reactive intermediate that is central to its olefination capabilities. This transformation is not a simple deprotonation but involves a nuanced intramolecular rearrangement.

Role of 1,3-Silyl Migration

The formation of the active phosphorus ylide from this compound proceeds through a distinctive 1,3-silyl migration. d-nb.infoorientjchem.org In this process, the trimethylsilyl (B98337) group migrates from the carbon atom to one of the oxygen atoms of the phosphonate (B1237965) group. This rearrangement is a type of dyotropic reaction and is mechanistically related to the well-known Brook rearrangement.

Theoretical studies on analogous systems, employing quantum chemical calculations, have provided insight into the transition state of this migration. organic-chemistry.org These studies suggest a concerted, albeit asynchronous, process. The migration is driven by the high affinity of silicon for oxygen, leading to the formation of a thermodynamically more stable P-O-Si bond. The resulting species is a phosphorus ylide, where the carbanionic center is stabilized by the adjacent phosphonate group.

Involvement in Wittig-Type Reaction Pathways

The phosphorus ylide generated via the 1,3-silyl migration is the key reactive species in subsequent olefination reactions, which follow a pathway analogous to the celebrated Wittig reaction and, more closely, the Horner-Wadsworth-Emmons (HWE) reaction. d-nb.infoorientjchem.orgwikipedia.org In this pathway, the nucleophilic carbanion of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

Mechanistic Role of Activating Agents

The efficiency and selectivity of olefination reactions involving this compound can be significantly influenced by the presence of activating agents. These agents can play multiple roles, from facilitating the removal of the silyl (B83357) group to modulating the stereochemical outcome of the reaction.

Fluoride (B91410) Ion-Induced Silyl Group Removal and Olefination Promotion

Fluoride ions are potent activators for reactions involving organosilicon compounds due to the exceptionally high bond energy of the silicon-fluoride (Si-F) bond. In the context of reactions with this compound, fluoride sources such as tetrabutylammonium (B224687) fluoride (TBAF) can catalyze the olefination process.

The mechanism of fluoride ion promotion involves the attack of the fluoride ion on the silicon atom of the phosphonate. This interaction can lead to the formation of a pentacoordinate, hypervalent silicon intermediate. This intermediate is highly reactive and facilitates the cleavage of the carbon-silicon bond, effectively "desilylating" the phosphonate. This desilylation can either precede or occur in concert with the reaction with the carbonyl compound, ultimately promoting the formation of the alkene product. While the primary role is often cited as silyl group removal, the fluoride ion can also influence the basicity of the system, further promoting the necessary deprotonation steps for ylide formation in related pathways.

Influence of Catalysts and Additives on Reaction Selectivity

The stereoselectivity of olefination reactions, particularly the ratio of E- and Z-isomers of the resulting alkene, can be controlled by the addition of certain catalysts and additives. While specific data for this compound is not extensively documented, valuable insights can be drawn from studies on analogous Horner-Wadsworth-Emmons reactions.

Lewis acids, for instance, are known to influence the stereochemical outcome of HWE reactions. By coordinating to the carbonyl oxygen of the aldehyde or ketone, a Lewis acid can increase its electrophilicity and influence the trajectory of the nucleophilic attack by the phosphorus ylide. This can alter the relative energies of the transition states leading to the syn- and anti-betaine intermediates, thereby affecting the final E/Z ratio of the alkene. The choice of metal cation in the base used for ylide generation (e.g., Li+, Na+, K+) can also impact stereoselectivity through chelation effects with the intermediate species.

For example, in related HWE systems, the use of certain bases and additives can favor the formation of either the E or Z isomer, as highlighted in the table below, which summarizes general trends observed in modified HWE reactions.

Table 1: General Influence of Conditions on HWE Stereoselectivity

| Condition | Effect on Selectivity | Mechanistic Rationale |

|---|---|---|

| Non-stabilized ylides | Generally Z-selective | Kinetic control, irreversible formation of a cis-oxaphosphetane. |

| Stabilized ylides | Generally E-selective | Thermodynamic control, reversible formation of intermediates allows equilibration to the more stable trans-oxaphosphetane. |

| Still-Gennari modification (electron-withdrawing groups on phosphonate) | Highly Z-selective | Kinetically controlled reaction pathway is favored, leading to the less stable Z-alkene. |

| Presence of Li+ salts | Can favor Z-selectivity | Stabilization of the betaine (B1666868) intermediate can alter the reaction pathway. |

Advanced Mechanistic Investigation Techniques

The elucidation of the complex reaction mechanisms of this compound and related compounds relies on a suite of advanced analytical and computational techniques. These methods provide crucial data on reaction intermediates, transition states, and kinetic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR monitoring is a powerful tool for observing the progress of a reaction in real-time. By tracking the appearance of products and the disappearance of reactants, as well as the observation of any transient intermediates, a detailed kinetic profile of the reaction can be constructed. For silyl migrations in related phosphonium (B103445) ylides, NMR has been used to characterize the kinetic and thermodynamic products. organic-chemistry.org

X-ray Crystallography: This technique provides definitive structural information for crystalline compounds. While challenging for transient intermediates, it is invaluable for characterizing stable starting materials, products, and, in favorable cases, isolable reaction intermediates. The solid-state structure can provide critical insights into the bonding and stereochemistry that govern the reaction mechanism.

Computational Chemistry: Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. These studies can model the structures of transition states, which are fleeting and cannot be observed experimentally. By calculating the activation energies for different possible pathways, computational chemistry can provide a deep understanding of reaction mechanisms, such as the 1,3-silyl migration, and predict reaction outcomes and selectivities.

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence or absorption spectroscopy can be employed to study the dynamics of very short-lived intermediates, such as certain excited states or radical species, although their application is more common in photochemical or radical reactions rather than the ionic mechanisms that dominate the chemistry of this compound.

Isotopic Labeling Studies to Trace Reaction Pathways

Isotopic labeling is a powerful technique used to trace the journey of specific atoms or molecular fragments throughout a chemical reaction. nih.gov By replacing an atom with its heavier, non-radioactive isotope (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), chemists can follow the labeled portion of the molecule using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov While direct isotopic labeling studies on this compound are not extensively documented in the reviewed literature, the principles of this technique can be applied to understand its reactivity, particularly in key reactions like the Horner-Wadsworth-Emmons (HWE) olefination. wikipedia.orgorganic-chemistry.org

In a hypothetical study, deuterium labeling could be employed to investigate the mechanism of the HWE reaction between this compound and an aldehyde. The methylene (B1212753) bridge between the silicon and phosphorus atoms is a key reactive site. By synthesizing a deuterated version of the phosphonate, specifically at this methylene position ((CH₃O)₂P(O)CD₂Si(CH₃)₃), the fate of these specific hydrogen atoms during the reaction can be monitored.

Hypothetical Research Findings from Deuterium Labeling:

| Labeled Position | Expected Mechanistic Insight | Analytical Technique | Hypothetical Observation |

| Methylene (P-CD₂-Si) | Elucidation of the deprotonation step and subsequent carbanion attack. | ¹H NMR, ²H NMR, Mass Spectrometry | The absence of deuterium in the final alkene product would confirm that the deprotonation occurs at the α-carbon, a key step in the formation of the phosphorus ylide intermediate. |

| Methyl (P-O-CD₃) | To investigate potential methyl group scrambling or transfer during the reaction. | ¹H NMR, ¹³C NMR | Stable positioning of the deuterated methyl groups on the phosphate (B84403) byproduct would indicate that these groups are not directly involved in the core olefination mechanism. |

Such studies, by providing a clear map of bond-forming and bond-breaking events, are invaluable for confirming or refuting proposed reaction pathways. The kinetic isotope effect (KIE), a change in reaction rate upon isotopic substitution, could also be measured to determine if the C-H (or C-D) bond cleavage is the rate-determining step of the reaction. nih.gov

In Situ Monitoring of Reaction Progress

Traditional methods of reaction analysis often involve quenching the reaction at various time points and analyzing the resulting mixture. This approach can be disruptive and may not capture the transient nature of reactive intermediates. In situ monitoring techniques, by contrast, allow for the real-time observation of a reaction as it happens, providing a continuous profile of reactant consumption, product formation, and the appearance and disappearance of intermediate species. youtube.com

For reactions involving this compound, in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly insightful. youtube.commdpi.com An in situ FTIR probe, for instance, can be inserted directly into the reaction vessel to continuously record infrared spectra. youtube.comspectroscopyonline.com This would allow for the tracking of characteristic vibrational frequencies, such as the P=O stretch of the phosphonate starting material and the C=C stretch of the alkene product.

Hypothetical Data from In Situ FTIR Monitoring of a Horner-Wadsworth-Emmons Reaction:

| Time (minutes) | Absorbance at P=O (cm⁻¹) | Absorbance at C=C (cm⁻¹) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 30 | 0.25 | 0.75 |

| 60 | 0.05 | 0.95 |

This data would provide a real-time kinetic profile of the reaction, enabling the determination of reaction rates and the identification of any induction periods or changes in mechanism over time.

Similarly, in situ ³¹P NMR spectroscopy could be employed to monitor the phosphorus-containing species throughout the reaction. This technique is highly sensitive to the chemical environment of the phosphorus nucleus. A hypothetical in situ ³¹P NMR study of the reaction of this compound with an aldehyde in the presence of a base would likely show the initial peak corresponding to the starting phosphonate gradually decreasing in intensity, while a new peak corresponding to the dialkyl phosphate byproduct emerges. wikipedia.org The potential to observe transient intermediates, such as the phosphorus ylide or the oxaphosphetane, would provide direct evidence for the proposed reaction mechanism. wikipedia.orgyoutube.com

Chemical Reactivity and Transformation Chemistry of Dimethyl Trimethylsilylmethylphosphonate

Fundamental Reaction Pathways

The core reactivity of dimethyl trimethylsilylmethylphosphonate involves transformations at the phosphorus center and the associated ester groups. These reactions are characteristic of phosphonate (B1237965) esters in general and allow for the synthesis of diverse organophosphorus compounds.

Oxidation Reactions Leading to Phosphonate Derivatives

While the phosphorus in this compound is already in the pentavalent P(V) oxidation state, oxidation reactions can target other parts of the molecule or be part of broader transformations. For instance, the oxidation of related α-hydroxyphosphonates is a known route to produce α-ketophosphonates. mdpi.com In more fundamental phosphorus chemistry, oxidation is a key step in converting white phosphorus into alkyl phosphonates using oxidizing agents like peroxides. researchgate.netoriprobe.com Although direct oxidation studies on this compound are not extensively detailed, the stability of the phosphonate core is a key feature, with reactivity often directed to the ancillary groups.

Reduction Reactions Forming Organophosphorus Compounds

The reduction of phosphonate esters is a method to access other classes of organophosphorus compounds, such as phosphine (B1218219) oxides or phosphines. A general method for the reduction of phosphine(V) oxides to phosphines(III) involves activation with an agent like oxalyl chloride followed by reduction with hexachlorodisilane. acs.org More directly, phosphonate esters can be reduced using strong reducing agents. For example, the treatment of diethyl benzylphosphonate with lithium aluminum hydride (LiAlH₄) has been shown to yield the corresponding primary phosphine. acs.org Applying such methods to this compound would theoretically reduce the phosphonate group, offering a pathway to silyl-substituted phosphine derivatives.

Substitution Reactions for Novel Phosphonate Esters

The dimethyl ester groups of the phosphonate moiety are susceptible to substitution, enabling the synthesis of a wide array of novel phosphonate esters. This transesterification is a fundamental transformation in phosphonate chemistry. A common approach involves the condensation of a methyl phosphonate with an alcohol, which can be facilitated by reagents like triphenylphosphine (B44618) and a dialkylazodicarboxylate (as in the Mitsunobu reaction) to form a new ester linkage. google.com This allows for the introduction of more complex or functionally diverse alkoxy groups in place of the methoxy (B1213986) groups.

Furthermore, highly reactive intermediates can be generated from dialkyl phosphonates to facilitate these substitutions. Treatment with triflic anhydride (B1165640) (Tf₂O) and pyridine (B92270) can convert a dialkyl phosphonate into a highly electrophilic phosphoryl pyridin-1-ium species, which readily reacts with various alcohols and phenols to yield mixed phosphonate esters. osti.gov This method is notable for its broad substrate scope and tolerance of various functional groups. osti.gov

| Reaction Type | Reagents | Product Class | Reference |

|---|---|---|---|

| Condensation/Mitsunobu | Alcohol (R-OH), Triphenylphosphine (PPh₃), Dialkylazodicarboxylate (e.g., DIAD) | Mixed Phosphonate Esters | google.com |

| Activation with Tf₂O | Alcohol/Phenol (R-OH), Triflic Anhydride (Tf₂O), Pyridine | Mixed Alkyl/Aryl Phosphonate Esters | osti.gov |

| Chlorination-Substitution | Oxalyl Chloride, followed by Amine (R₂NH) | Phosphonamidates | mdpi.com |

| Michaelis-Arbuzov Reaction | Aryl/Vinyl Halides, Palladium Catalyst | Aryl/Vinyl Phosphonates | organic-chemistry.org |

Key Named Reactions and Olefination Processes

The presence of the α-trimethylsilyl group is crucial for the compound's participation in powerful carbon-carbon bond-forming reactions, specifically olefination processes that generate alkenes from carbonyl compounds.

Fluoride (B91410) Ion-Induced Horner-Emmons Reactions with Carbonyl Compounds

A key reaction of this compound is the fluoride ion-induced Horner-Emmons olefination. google.comuiowa.edu The high affinity of fluoride for silicon is exploited to generate a phosphonate-stabilized carbanion under neutral and mild conditions. google.com This carbanion then reacts with a carbonyl compound, such as an aldehyde or ketone, to produce an alkene.

In a representative reaction, this compound reacts with benzophenone (B1666685) in the presence of a fluoride source like cesium fluoride (CsF) in tetrahydrofuran (B95107) (THF). google.commdpi.comuiowa.edu This reaction yields multiple products, including the expected olefin (1,1-diphenylethylene), the protodesilylation product (dimethyl methylphosphonate), and a vinylphosphonate (B8674324) (dimethyl 2,2-diphenylethenylphosphonate). google.comuiowa.edu The use of CsF in THF has been identified as providing the best results for this type of transformation. google.commdpi.comuiowa.edu

| Carbonyl Compound | Fluoride Source/Solvent | Key Products | Reference |

|---|---|---|---|

| Benzophenone | CsF in THF | 1,1-Diphenylethylene, Dimethyl methylphosphonate (B1257008), Dimethyl 2,2-diphenylethenylphosphonate | google.comuiowa.edu |

| Benzaldehyde | Various (CsF, KF, TBAF) in THF | Stilbene, Dimethyl benzylphosphonate | google.com |

Peterson Olefination and Stereochemical Control with α-Silylated Phosphonates

The Peterson olefination is another powerful method for alkene synthesis that utilizes α-silyl carbanions. researchgate.net When applied to α-silylated phosphonates like this compound, the reaction begins with the deprotonation at the α-carbon to form a lithiated carbanion, which then adds to a ketone or aldehyde. nih.gov This addition forms a β-hydroxysilane intermediate. researchgate.net

A significant advantage of the Peterson olefination is the potential for stereochemical control. researchgate.net The two diastereomers of the β-hydroxysilane intermediate can often be separated. Subsequent elimination under acidic conditions typically proceeds via an anti-elimination pathway, while elimination under basic conditions proceeds via a syn-elimination. This differential reactivity allows for the selective formation of either the (E)- or (Z)-alkene from the same intermediate precursor, depending on the workup conditions chosen. researchgate.net The reaction of dialkyl 1-lithio-1-(trimethylsilyl)methylphosphonates with aromatic aldehydes tends to favor the (E)-isomer of the resulting olefin. nih.gov

Reaction Conditions and Common Reagents

The successful transformation of this compound into desired olefinic products is highly dependent on the careful selection of reaction conditions and reagents. These factors influence the generation of the reactive carbanion, the subsequent reaction with carbonyl compounds, and the stereochemical outcome of the olefination.

Utilization of Organometallic Bases and Silyl (B83357) Halides

The generation of the requisite phosphonate carbanion from this compound is typically achieved through the use of strong organometallic bases. The choice of base can significantly impact the reaction's efficiency and selectivity. Commonly employed bases include alkyl lithium reagents, such as n-butyllithium (n-BuLi), and alkali metal hydrides, such as sodium hydride (NaH). Metal amides like potassium hexamethyldisilazane (B44280) (KHMDS) are also utilized. nrochemistry.com The selection of the base is often dictated by the substrate's sensitivity and the desired reaction temperature.

While the primary role of the trimethylsilyl (B98337) group is to stabilize the adjacent carbanion, silyl halides can be employed in related transformations. For instance, in certain olefination protocols, silyl halides may be used to trap intermediates or to modify the reactivity of the phosphonate reagent, although this is less common in standard HWE reactions involving this specific phosphonate.

Table 1: Common Organometallic Bases for the Deprotonation of this compound

| Base | Formula | Typical Solvent |

| n-Butyllithium | n-BuLi | Tetrahydrofuran (THF) |

| Sodium Hydride | NaH | Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Potassium Hexamethyldisilazane | KHMDS | Tetrahydrofuran (THF) |

| Sodium Methoxide | NaOMe | Not specified in provided results |

Solvent Effects and Temperature Optimization in Transformations

The choice of solvent and the control of reaction temperature are critical parameters for optimizing the outcome of reactions involving this compound. Tetrahydrofuran (THF) is a frequently used solvent due to its ability to solvate the organometallic bases and the resulting carbanion. researchgate.net Other aprotic polar solvents like dimethylformamide (DMF) may also be employed. wikipedia.org

Temperature plays a crucial role in determining the stereoselectivity of the Horner-Wadsworth-Emmons reaction. Generally, lower temperatures, often around -78 °C, are employed during the initial deprotonation and addition to the carbonyl compound. wikipedia.orgnih.gov The stereochemical outcome, whether the (E)- or (Z)-alkene is favored, can be influenced by the temperature at which the reaction is quenched or allowed to warm. nih.gov For instance, in some systems, rapid warming to room temperature can favor the formation of the Z-olefin, whereas slow warming may lead to the thermodynamically more stable E-olefin. nih.gov A systematic study on a related phosphonate demonstrated that higher reaction temperatures (23 °C versus -78 °C) led to greater (E)-stereoselectivity. wikipedia.org The presence of specific metal salts, such as lithium, can also influence the stereochemical outcome. wikipedia.org

Characterization of Major Reaction Products and Byproducts

The reaction of this compound with carbonyl compounds primarily yields olefinic products, with the specific structure depending on the carbonyl partner. The analysis and characterization of these products, along with any byproducts, are essential for assessing the reaction's success.

Formation of Terminal Olefins and Vinylphosphonates

The principal application of this compound in organic synthesis is the formation of carbon-carbon double bonds. When reacted with aldehydes or ketones in a Horner-Wadsworth-Emmons type reaction, it leads to the formation of substituted alkenes (olefins). Specifically, the reaction with aldehydes can produce terminal olefins, which are alkenes where the double bond is at the end of a carbon chain.

Furthermore, this compound is a precursor for the synthesis of vinylphosphonates. These are valuable intermediates in organic synthesis, containing both a carbon-carbon double bond and a phosphonate group. The synthesis of vinylphosphonates can be achieved through various methods, and the use of silylated phosphonates offers a strategic advantage in certain synthetic routes.

Table 2: Major Reaction Products from this compound

| Reactant | Product Type | General Structure |

| Aldehyde (R-CHO) | Terminal Olefin | R-CH=CH₂ |

| Ketone (R₂C=O) | Substituted Olefin | R₂C=CH₂ |

| - | Vinylphosphonate | R-CH=CH-P(O)(OCH₃)₂ |

Identification of Phosphonate and Phosphate (B84403) Byproducts

A significant advantage of the Horner-Wadsworth-Emmons reaction is the nature of the phosphorus-containing byproduct. The reaction yields a water-soluble dialkyl phosphate salt, in this case, dimethyl phosphate. nrochemistry.com This byproduct is easily separated from the desired organic olefin product through a simple aqueous workup, which simplifies the purification process compared to other olefination methods like the Wittig reaction.

In addition to the primary phosphate byproduct, other phosphonate-containing side products can potentially form depending on the specific reaction conditions and the stability of the intermediates. For instance, incomplete reaction or side reactions could lead to the presence of unreacted this compound or its hydrolysis products. Careful chromatographic and spectroscopic analysis is necessary for the complete identification and quantification of all reaction components.

Advanced Synthetic Applications of Dimethyl Trimethylsilylmethylphosphonate

Applications in Organic Synthesis as a Phosphonate (B1237965) Reagent

Dimethyl trimethylsilylmethylphosphonate serves as a key building block in a variety of organic transformations, primarily through the generation of reactive phosphorus-stabilized carbanions. These intermediates participate in a host of carbon-carbon bond-forming reactions, offering chemists precise control over the construction of molecular architectures.

Generation of Phosphorus Ylides for Carbonyl Olefination

A primary application of this compound lies in its ability to generate phosphorus ylides for carbonyl olefination reactions, such as the Wittig reaction and its variants. nih.govharvard.edu The process typically involves the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom using a strong base, such as an organolithium reagent or a metal amide. The resulting α-silyl-substituted phosphonate carbanion can then react with aldehydes or ketones.

The reaction proceeds through a nucleophilic attack of the carbanion on the carbonyl carbon, leading to the formation of a betaine (B1666868) intermediate. This intermediate subsequently undergoes cyclization to an oxaphosphetane, which then collapses to yield the desired alkene and a phosphonate byproduct. The presence of the trimethylsilyl (B98337) group can influence the reactivity and stereoselectivity of the olefination, often favoring the formation of (Z)-alkenes under specific reaction conditions. This stereocontrol is a significant advantage in the synthesis of complex molecules where precise geometry is crucial.

The generation of functionalized alkenes bearing a tertiary allylic stereocenter can be achieved with high enantioselectivity. nih.gov For instance, the reaction of various aldehydes with phosphonium (B103445) salts derived from functionalized phosphines can yield Z-alkenes with excellent enantiomeric excess.

Table 1: Synthesis of Functionalized Alkenes

| Aldehyde Reactant | Product | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|

| D-galactopyranose derivative | Corresponding Z-alkene | - | - |

| Lithocholic acid derivative | Corresponding Z-alkene | - | - |

| Indomethacin derivative | Corresponding Z-alkene | - | - |

| Fluvastatin derivative | Corresponding Z-alkene | - | - |

| Achiral terminal alkene | Chiral enantioenriched Z-alkene | 71 (total) | 97 |

| Alkene carboxamide | Chiral amine | - | - |

| Alkene carboxamide | Chiral piperidinone | 85 | - |

> Data sourced from reference nih.gov

Chemo- and Regioselective Synthesis of Functionalized Organic Molecules

The reactivity of the lithiated species of this compound allows for highly chemo- and regioselective reactions. A prominent example is the synthesis of β-ketophosphonates. By reacting the lithiated phosphonate with esters, β-ketophosphonates are formed in high yields. These compounds are valuable synthetic intermediates, particularly for the Horner-Wadsworth-Emmons (HWE) reaction to produce α,β-unsaturated ketones.

The trimethylsilyl group in this compound plays a crucial role in enhancing the chemoselectivity of these reactions. It allows for the selective reaction with more reactive electrophiles, such as activated esters, in the presence of less reactive ones. This selectivity is often difficult to achieve with traditional phosphonate reagents.

Synthetic Utility in Complex Molecule Construction

The utility of this compound extends to the synthesis of intricate molecular structures, including those with significant biological activity and complex carbon frameworks.

Precursor in the Synthesis of Biologically Active Compounds and Natural Products

β-Ketophosphonates, readily prepared from this compound, are key precursors in the synthesis of a variety of biologically active compounds and natural products. researchgate.net A notable application is in the synthesis of prostaglandins (B1171923) and their analogues. nih.gov Prostaglandins are a class of lipid compounds that are involved in numerous physiological processes. The synthesis of these complex molecules often relies on the stereoselective introduction of side chains, a transformation that can be efficiently accomplished using the Horner-Wadsworth-Emmons reaction with β-ketophosphonate reagents.

For example, new β-ketophosphonates have been synthesized and used as key intermediates to obtain prostaglandin (B15479496) analogues containing a bicyclo[3.3.0]octene fragment in the ω-side chain. nih.gov The bulky bicyclic scaffold is designed to increase the stability of the prostaglandin analogue by hindering its enzymatic oxidation. nih.gov

Role in the Formation of Specific Carbon Frameworks (e.g., β-Ketophosphonates, Cyclopentenones)

As previously discussed, this compound is instrumental in the synthesis of β-ketophosphonates. These intermediates are not only precursors for HWE reactions but can also be utilized in intramolecular cyclization reactions to form five-membered rings, such as cyclopentenones. Cyclopentenone is a core structural motif found in many natural products, including jasmonoids and cyclopentanoid antibiotics.

The general strategy involves the synthesis of a δ-keto-β-ketophosphonate, which can then undergo an intramolecular HWE reaction to afford a cyclopentenone derivative. The versatility of this approach allows for the synthesis of a wide range of substituted cyclopentenones, which are valuable building blocks in organic synthesis.

Material Science Applications

The unique properties of organophosphorus compounds have led to their investigation in the field of material science. While direct applications of this compound in materials are still emerging, related phosphonate monomers have shown significant promise in the development of functional polymers with tailored properties.

One area of interest is the use of phosphonate-containing monomers in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. rsc.orgresearchgate.net RAFT is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low dispersity. The incorporation of phosphonate groups into polymers can impart desirable properties such as flame retardancy, adhesion, and metal-ion chelation. For instance, the RAFT polymerization of dimethyl(methacryloyloxy)methyl phosphonate has been reported to produce well-defined polymers. rsc.orgresearchgate.net The resulting poly(dimethyl(methacryloyloxy)methyl phosphonate) can be hydrolyzed to the corresponding poly(phosphonic acid), which has potential applications in areas such as dental adhesives and biomineralization. rsc.orgresearchgate.net

Furthermore, dimethyl methylphosphonate (B1257008) (DMMP), a closely related compound, is widely used as a flame retardant in various polymers, including polyurethane foams. mdpi.comutk.eduresearchgate.net It acts in the gas phase by releasing phosphorus-containing radicals that quench the flame propagation. The addition of DMMP can significantly improve the fire safety of materials. mdpi.comresearchgate.net For example, the limiting oxygen index (LOI) of rigid polyurethane foam can be substantially increased with the addition of DMMP. mdpi.com

Table 2: Flame Retardant Properties of a Phosphorous-Nitrogen Intumescent Flame Retardant (DPPM) in Rigid Polyurethane Foam (RPUF)

| Sample | Limiting Oxygen Index (LOI) (%) | UL-94 Rating |

|---|---|---|

| Pure RPUF | - | - |

| RPUF with 25 php DPPM | 29.5 | V-0 |

| RPUF with 25 php DPPM (after water soaking) | - | V-0 |

> Data sourced from reference utk.edu

Stabilization of Polydiorganosiloxanes in Polymer Chemistry

Polydiorganosiloxanes, particularly polydimethylsiloxane (B3030410) (PDMS), are known for their high thermal stability, with irreversible degradation typically beginning between 300-400°C. gelest.com However, their stability can be compromised by thermo-oxidative processes and rearrangement reactions that lead to the formation of volatile cyclic siloxanes. gelest.comresearchgate.net Research has shown that the incorporation of phosphorus compounds can alter the degradation pathways of these polymers, and this compound serves as a relevant structural model for such stabilizing agents.

The thermal degradation of PDMS in an inert atmosphere primarily proceeds through depolymerization to form cyclic oligomers. researchgate.net In the presence of oxygen, the process is more complex, involving the oxidation of the organic side groups (e.g., methyl groups) and eventually leading to the formation of silica (B1680970) (SiO2). gelest.com The introduction of phosphorus-containing groups can interfere with these degradation mechanisms. For instance, phosphorus compounds on a silica surface can interact with PDMS, promoting the formation of chemisorbed dimethylsilyl structures. researchgate.net This interaction can alter the depolymerization process; at temperatures between 140–300°C, a portion of the adsorbed polymer may depolymerize into volatile products, while the remainder forms more stable, chemically bonded surface structures. researchgate.net

The stabilization effect is attributed to the ability of the phosphorus moiety to interrupt radical chain reactions that propagate degradation and to promote the formation of a stable char layer at elevated temperatures. This char layer acts as a physical barrier, insulating the underlying polymer from heat and limiting the diffusion of volatile degradation products. While direct studies on this compound are limited, the principles observed with structurally similar phosphorus-modified siloxanes provide a strong basis for its function in this application.

Table 1: Thermal Degradation Characteristics of Polydimethylsiloxane (PDMS)

| Condition | Onset of Degradation (°C) | Primary Degradation Products | Mechanism |

|---|---|---|---|

| Inert Atmosphere (Nitrogen) | 300 - 400 gelest.com | Cyclic oligomers researchgate.net | Depolymerization via Si-O bond scission researchgate.net |

| Oxidative Atmosphere (Air) | ~300 (initial), ~350 (second step) gelest.com | Volatile organosilicon compounds, Silica (SiO2) gelest.com | Oxidation of side groups, chain scission gelest.com |

Potential Application in Flame Retardancy Based on Structural Similarities

The potential of this compound as a flame retardant stems from the well-established fire-retardant properties of both phosphorus and silicon-containing compounds. nih.gov The synergistic effect of combining these two elements within a single molecule is a key area of interest in the development of halogen-free flame retardants. nih.govresearchgate.net

Phosphorus-based flame retardants can act in both the condensed phase and the gas phase. nih.gov

Condensed-Phase Action: During combustion, the phosphonate group can decompose to form phosphoric or polyphosphoric acid. These acidic species promote the dehydration of the polymer, leading to the formation of a thermally stable carbonaceous char layer. This char acts as an insulator and a barrier to the release of flammable volatile compounds. nih.gov

Gas-Phase Action: Phosphorus-containing species can volatilize and enter the flame, where they act as radical scavengers (e.g., PO•, HPO•). These radicals interrupt the high-energy chain reactions of combustion (involving H• and OH• radicals), effectively quenching the flame. nih.gov

Silicon-containing compounds, particularly siloxanes, contribute to flame retardancy primarily through condensed-phase mechanisms. Upon thermal decomposition, they migrate to the polymer surface and form a silica-based (SiO2) layer. semanticscholar.org This layer provides thermal insulation, reduces the release of flammable volatiles, and enhances the integrity of the char formed by the phosphorus component. nih.gov

The combination of phosphorus and silicon in this compound suggests a dual-action flame retardant mechanism. The molecule is expected to contribute to the formation of a stable, insulating silico-phosphate glass or ceramic layer upon combustion. This synergistic interaction, where the phosphorus component initiates charring and the silicon component stabilizes it, is more effective than using either element alone. nih.gov For example, studies on similar silicon-phosphorus materials in epoxy resins have shown significant improvements in flame retardant properties, such as increased Limiting Oxygen Index (LOI) values and reduced heat release rates, attributed to the formation of a protective char layer. nih.govsemanticscholar.org

Table 2: Flame Retardant Mechanisms of Phosphorus and Silicon Compounds

| Element | Primary Phase of Action | Mechanism of Action | Result |

|---|---|---|---|

| Phosphorus (P) | Condensed & Gas nih.gov | Promotes char formation (condensed); Radical trapping in the gas phase (e.g., PO•) nih.gov | Reduced flammability, flame inhibition nih.gov |

| Silicon (Si) | Condensed semanticscholar.org | Forms a protective silica (SiO2) layer on the surface semanticscholar.org | Thermal insulation, enhanced char stability nih.gov |

| P/Si Synergy | Condensed nih.gov | Formation of a stable silico-phosphate protective layer researchgate.net | Enhanced charring and barrier effects nih.gov |

Computational and Theoretical Investigations of Dimethyl Trimethylsilylmethylphosphonate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways, predicting energetic profiles, and characterizing the transition states of reactions involving phosphonates. While specific DFT studies exclusively on dimethyl trimethylsilylmethylphosphonate are not extensively documented in publicly available literature, the principles and findings from closely related systems offer significant predictive power.

Density Functional Theory (DFT) Simulations for Reaction Pathway Elucidation

A critical reaction pathway for this compound is the 1,3-silyl migration to form a phosphorus ylide. Theoretical studies on related P-silylated phosphonium (B103445) ylides have successfully modeled both reversible P-to-P and irreversible P-to-C migration of the silyl (B83357) group. researchgate.net These calculations help to understand the conditions under which such migrations are favorable and provide a basis for predicting the behavior of this compound.

Prediction of Energetic Profiles and Transition States

A primary strength of quantum chemical calculations is the ability to predict the energetics of a reaction, including activation energies and the relative stabilities of intermediates and products. In a theoretical study of the Wittig reaction (which is mechanistically related to the HWE reaction) of cyclic ketones with a phosphorus ylide, activation energy barriers for the formation of intermediates were calculated. For instance, the first activation energy barrier for the reaction with cyclopropanone (B1606653) was found to be significantly lower than for cyclobutanone (B123998) and cyclopentanone, indicating a higher reactivity for the more strained ring system. researchgate.net

In a computational investigation of silyl group migration in a related P-silylated phosphonium ylide, the thermodynamic product, resulting from P-to-C silyl migration, was found to be 84 kJ mol⁻¹ lower in energy than the kinetically favored P-to-P migrated product, as determined by B97-D/TZVPP level of theory. researchgate.net This highlights the power of computational methods to distinguish between kinetic and thermodynamic reaction control.

| Reaction/Process | System Studied | Computational Method | Calculated Energy | Reference |

| Silyl Group Migration | Ph₂PCH(SiMe₃)PPh₂ vs. Ph₂PCHP(SiMe₃)Ph₂ | B97-D/TZVPP | -84 kJ mol⁻¹ (Thermodynamic vs. Kinetic Product) | researchgate.net |

| Wittig Reaction | Cyclopropanone + Me₃P=CH₂ | B3LYP/6-31G | -4.97 kcal mol⁻¹ (First Activation Barrier) | researchgate.net |

| Wittig Reaction | Cyclobutanone + Me₃P=CH₂ | B3LYP/6-31G | 0.30 kcal mol⁻¹ (First Activation Barrier) | researchgate.net |

| Wittig Reaction | Cyclopentanone + Me₃P=CH₂ | B3LYP/6-31G** | 3.60 kcal mol⁻¹ (First Activation Barrier) | researchgate.net |

Molecular Modeling and Dynamics Studies

While quantum mechanics provides a detailed picture of electronic structure and reaction energetics, molecular modeling and dynamics simulations offer insights into the conformational behavior and time-dependent processes of molecules.

Elucidation of Conformational Preferences and Intermolecular Interactions

The conformational flexibility of this compound, particularly rotation around the C-P and C-Si bonds, can influence its reactivity. Conformational analysis of related organophosphorus and organosilicon compounds often employs a combination of experimental techniques, like NMR spectroscopy, and theoretical calculations. For instance, studies on silacyclohexanes have shown that the conformational energies of substituents on the silicon atom can be both positive or negative, in contrast to their carbon counterparts where an equatorial preference is almost universal. The interplay of steric hindrance and electronic effects, such as hyperconjugation, governs these preferences. While specific conformational studies on this compound are sparse, it is expected that the bulky trimethylsilyl (B98337) group plays a significant role in determining the population of different rotamers.

Simulation of Silyl Migration and Ylide Formation Processes

Reconciliation of Theoretical Predictions with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. When theoretical predictions align with experimental outcomes, it provides a robust understanding of the underlying chemical principles.

In the study of the HWE reaction of mixed phosphonoacetates, computational results successfully rationalized the experimentally observed trend in Z-selectivity. researchgate.net The calculations showed that electron-withdrawing substituents stabilize the intermediates and transition states, leading to reduced reversibility and an increase in the Z-product, which was in good agreement with experimental findings. researchgate.net

Similarly, for the silyl migration in a P-silylated phosphonium ylide, NMR studies at low temperatures allowed for the characterization of the kinetic product, while at higher temperatures, the formation of the thermodynamically more stable product was observed. researchgate.net These experimental observations were fully supported by quantum chemical calculations, which not only confirmed the relative energies of the kinetic and thermodynamic products but also helped to elucidate the reversible and irreversible nature of the different migration pathways. researchgate.net This synergy between theory and experiment is essential for building a comprehensive and predictive model of the reactivity of compounds like this compound.

Future Research Directions and Emerging Trends in Dimethyl Trimethylsilylmethylphosphonate Chemistry

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

Future research is increasingly directed towards the discovery and implementation of novel catalytic systems to modulate the reactivity and selectivity of reactions involving dimethyl trimethylsilylmethylphosphonate. While this specific reagent is a cornerstone in olefination reactions, particularly the Horner-Wadsworth-Emmons (HWE) reaction, the development of advanced catalysts is a key area of investigation. wikipedia.orgorganic-chemistry.org

Current research in the broader field of phosphonate (B1237965) chemistry points towards several promising directions. For instance, the use of palladium(II) acetate-organophosphine catalyst systems has proven effective for the coupling of various phosphonates. organic-chemistry.org There is significant potential in adapting such systems for reactions with this compound to achieve higher efficiency and milder reaction conditions. Another emerging area is the use of metal-based catalysts containing phosphonate moieties, which have shown activity in coupling reactions like the Sonogashira coupling. scispace.com The development of heterogeneous catalysts, such as those supported on mesoporous titanium dioxide, could offer enhanced recyclability and sustainability for processes utilizing silyl-substituted phosphonates. scispace.com

Table 1: Emerging Catalytic Strategies for Phosphonate Reagents

| Catalytic Strategy | Potential Advantages for this compound | Related Research Findings |

| Palladium-Catalyzed Cross-Coupling | Milder reaction conditions, broader substrate scope for C-C bond formation. | Effective for coupling H-phosphonate diesters with aryl and vinyl halides. organic-chemistry.org |

| Phosphonate-Functionalized Catalysts | Enhanced catalyst stability and recyclability in heterogeneous systems. | Copper(I) phosphonate complexes on TiO2 active in Sonogashira coupling. scispace.com |

| Multi-Component Reactions | Increased synthetic efficiency, reduced waste from intermediate purification steps. | One-pot HWE reaction developed with a trimethylsilylmethylphosphonate. organic-chemistry.org |

| Iridium-Catalyzed Reductive Olefination | Novel reactivity pathways, potential for alternative stereochemical outcomes. | Lewis base activation of silyl (B83357) acetals enables reductive HWE reactions. organic-chemistry.org |

Exploration of Asymmetric Synthesis Methodologies Using this compound Derivatives

A significant frontier in the chemistry of this compound is the development of asymmetric synthetic methods. The creation of chiral molecules is of paramount importance, particularly in the pharmaceutical and agrochemical industries. While the HWE reaction is a powerful tool for alkene synthesis, controlling its stereochemistry to produce enantiomerically pure products is a key challenge. wikipedia.orgconicet.gov.ar

Future research is expected to focus on two primary strategies: the use of external chiral ligands and the development of inherently chiral phosphonate reagents derived from this compound. An astonishingly simple chiral ligand has been successfully used in the first asymmetric variant of the HWE reaction, achieving high enantiomeric excess in the olefination of substituted cyclohexanones. nih.gov This pioneering work opens the door to screening a wider array of chiral ligands and catalysts that can induce asymmetry in reactions involving silyl-substituted phosphonates.

The synthesis of novel, chiral phosphonate reagents derived from this compound is another promising avenue. By modifying the phosphonate itself with a chiral auxiliary, it may be possible to direct the stereochemical outcome of subsequent reactions. This approach would involve the synthesis and resolution of chiral derivatives, which could then be used as building blocks in the asymmetric synthesis of complex target molecules. The broader field of asymmetric phosphonate synthesis has seen success with methods like catalytic hydrophosphonylation and phospha-Mannich reactions using chiral metal complexes, which could serve as inspiration for developing asymmetric applications of this compound. dntb.gov.ua

Integration into Sustainable and Green Chemistry Protocols

The principles of green and sustainable chemistry are increasingly influencing synthetic methodologies, and the future of this compound chemistry is no exception. mostwiedzy.pl Research is anticipated to focus on developing protocols that minimize environmental impact by reducing waste, conserving energy, and utilizing safer chemicals.

Key areas for integrating this compound into green chemistry protocols include:

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. One-pot and multi-component reactions, as mentioned earlier, are excellent examples of this principle. organic-chemistry.org

Catalysis: The use of catalytic amounts of reagents is inherently greener than stoichiometric reactions. The development of highly efficient and recyclable catalysts for reactions involving this compound is a primary goal. scispace.com

Solvent-Free and Alternative Solvents: Moving away from volatile and hazardous organic solvents is a core tenet of green chemistry. Research into performing HWE and other reactions under solvent-free conditions or in greener solvents like water or ionic liquids is a growing trend. nih.gov

Energy Efficiency: The use of microwave irradiation or other energy-efficient heating methods can significantly reduce the energy consumption of chemical processes. Microwave-assisted cross-coupling reactions of H-phosphonate diesters have been shown to proceed rapidly, a technique that could be applied to this compound chemistry. organic-chemistry.org

The development of continuous flow synthesis methods using microreactors also presents a sustainable alternative to traditional batch processing, offering better control over reaction parameters and potentially higher yields. dtic.mil

Expansion of Applications in Pharmaceutical, Agrochemical, and Materials Science Sectors

While this compound is primarily known as a reagent in organic synthesis, a significant future trend will be the exploration of its direct applications and the applications of its derivatives in various high-tech sectors. The unique combination of a phosphonate group and a trimethylsilyl (B98337) moiety suggests a range of potential functionalities.

Materials Science: The presence of both silane (B1218182) and phosphonate groups makes this molecule and its derivatives attractive candidates for materials science applications. Organofunctional silanes are widely used as coupling agents and adhesion promoters. mdpi.com The phosphonate group has a high affinity for metal surfaces and has been used in the development of corrosion inhibitors and self-assembled monolayers. nih.gov Consequently, derivatives of this compound could be explored as novel surface modifiers, consolidants for stone and other materials, or as components in hybrid organic-inorganic polymers with tailored thermal and mechanical properties. mdpi.comacs.org For example, multifunctional silane-phosphonates have been investigated as consolidants to mitigate the deterioration of gypsum stone. acs.org

Pharmaceuticals and Agrochemicals: Phosphonates are a well-established class of compounds with diverse biological activities, finding use as antivirals, herbicides, and antibiotics. The trimethylsilyl group can modulate properties such as solubility and bioavailability. While direct applications of this compound are not yet established, future research could involve its use as a scaffold for the synthesis of novel bioactive compounds. The silyl group could be used as a handle for further chemical modification or as a pro-drug moiety that is cleaved in vivo.

Electronics: Organophosphorus compounds, particularly phosphine (B1218219) oxides derived from phosphonates, are being investigated for their use in organic light-emitting diodes (OLEDs). nih.gov The thermal stability and electronic properties imparted by the phosphorus center are advantageous in these applications. The silyl group in this compound could be leveraged to tune the solubility and film-forming properties of such materials, opening a potential new area of application in organic electronics.

Advanced Spectroscopic and Analytical Techniques for In-Depth Characterization

To support the development of novel reactions and applications, future research will rely heavily on advanced spectroscopic and analytical techniques for the in-depth characterization of this compound, its derivatives, and the complex reaction mixtures they are part of.

Standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P, ²⁹Si) will continue to be essential for structural elucidation. However, more advanced and specialized methods will be needed to gain deeper mechanistic insights.

Table 2: Advanced Analytical Techniques for this compound Research

| Technique | Application in Research | Potential Insights |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile reaction products and intermediates, purity assessment. | Identification of byproducts, optimization of reaction conditions. cromlab-instruments.esnih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile derivatives and reaction products. | Monitoring reaction kinetics, analysis of chiral separations. dtic.mil |

| In-situ Infrared (IR) and Raman Spectroscopy | Real-time monitoring of reacting species in solution. | Identification of transient intermediates, elucidation of reaction mechanisms. |

| Solid-Phase Microextraction (SPME) | Pre-concentration of trace analytes from complex matrices for GC analysis. | Detection of low-level impurities or environmental residues. mostwiedzy.plresearchgate.net |

| X-ray Crystallography | Definitive determination of the three-dimensional structure of crystalline derivatives. | Understanding solid-state packing, confirmation of stereochemistry. |

The use of hyphenated techniques, such as GC-MS, is crucial for separating and identifying components in complex mixtures, which is particularly important when optimizing new catalytic reactions. cromlab-instruments.esepa.gov For asymmetric synthesis, chiral HPLC will be indispensable for determining enantiomeric excess. Furthermore, techniques like Head-Space Solid-Phase Microextraction (HS-SPME) coupled with GC-MS are being developed for the sensitive detection of organophosphorus compounds and could be adapted for monitoring trace levels of this compound or its degradation products in various matrices. mostwiedzy.plnih.gov In-situ spectroscopic methods will also play a more significant role, allowing researchers to observe reactions as they happen and to identify short-lived intermediates, providing invaluable data for mechanistic studies.

Q & A

Q. What are the critical experimental parameters for synthesizing dimethyl trimethylsilylmethylphosphonate derivatives in laboratory settings?

- Methodological Answer: Synthesis optimization requires careful selection of solvents (e.g., THF for solubility and inertness), stoichiometric ratios of reactants, and catalysts such as triethylamine to neutralize byproducts. Reaction progress should be monitored via thin-layer chromatography (TLC) to track intermediate formation. Post-reaction purification via column chromatography or recrystallization is essential to isolate high-purity products. For example, in spirocyclic phosphazene syntheses, extended reaction times (e.g., 3 days at room temperature) and inert conditions are critical to avoid side reactions .

Q. What safety protocols are recommended for handling this compound in academic research?

- Methodological Answer: Safety measures include:

- PPE: Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols.

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in sealed containers.

- Emergency Procedures: Immediate flushing with water for eye exposure (15+ minutes) and medical consultation for inhalation or ingestion .

Q. How can researchers access reliable physicochemical data for this compound?

- Methodological Answer: Utilize authoritative databases like the NIST Chemistry WebBook for validated spectral data (e.g., IR, NMR) and thermodynamic properties. Cross-reference peer-reviewed journals for experimental parameters such as melting points or solubility. Avoid non-curated sources (e.g., commercial websites) to ensure data accuracy. Subscription-based platforms (e.g., Reaxys) provide advanced filtering for structure-property relationships .

Advanced Research Questions

Q. How can advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer:

- X-ray Crystallography: Determines absolute stereochemistry and bond angles, particularly for phosphazene or spirocyclic derivatives. Requires high-quality single crystals grown via slow evaporation or diffusion methods .

- Mass Spectrometry (MS): High-resolution MS (HRMS) or chemical ionization MS identifies fragmentation patterns and reaction intermediates. For example, sulfur-containing intermediates in oxidation studies were tracked using aerosol mass spectrometry .

Q. What strategies address contradictions in reported reaction mechanisms involving this compound?

- Methodological Answer:

- Mechanistic Replication: Reproduce prior studies under controlled conditions (e.g., NOx levels, humidity) to validate competing pathways.

- Isotopic Labeling: Use deuterated or ¹³C-labeled analogs to trace atom-specific pathways in complex reactions.

- Computational Modeling: Density functional theory (DFT) simulations predict energetically favorable pathways, reconciling discrepancies between experimental and theoretical data .

Q. How should researchers design experiments to investigate this compound’s role in multi-step reaction systems?

- Methodological Answer:

- Variable Isolation: Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to assess their impact on yield and selectivity.

- In Situ Monitoring: Use real-time techniques like FTIR or Raman spectroscopy to detect transient intermediates.

- Competing Pathway Analysis: Introduce competing reagents (e.g., NO in oxidation studies) to quantify branching ratios between radical and ionic pathways. For example, aerosol yield variations under high NO conditions highlighted unaccounted sulfur radical mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products